molecular formula C17H11ClFN3O B2358304 3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1031557-91-1

3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No. B2358304
CAS RN: 1031557-91-1
M. Wt: 327.74
InChI Key: FIAKWMNGTPUYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (hereafter referred to as CBF-PBI-4-one) is a novel compound that has been synthesized in recent years and has shown promise in a number of scientific research applications. This compound is a derivative of pyrimidine and has been used as a scaffold for a variety of pharmaceutical applications.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral activity . Compounds structurally related to “3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of substituents like chlorobenzyl and fluoro groups may enhance the binding affinity to viral proteins, potentially inhibiting viral replication.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is another area of interest. These compounds can modulate inflammatory pathways, possibly through the inhibition of cytokine production or the suppression of inflammatory enzyme activity. This makes them candidates for the treatment of chronic inflammatory diseases .

Anticancer Activity

Indole derivatives are also explored for their anticancer properties . They may work by interfering with cell cycle progression, inducing apoptosis in cancer cells, or inhibiting angiogenesis. The specific structure of “3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” could be investigated for its potential to target certain cancer cell lines .

Anti-HIV Activity

The fight against HIV has led to the exploration of various indole derivatives as potential anti-HIV agents. Molecular docking studies of similar compounds have shown promise in this field, suggesting that further research into the specific applications of “3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” could be fruitful .

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and antioxidants are crucial in mitigating this damage. Indole derivatives have shown antioxidant activity , which could be harnessed in the development of therapies for conditions caused by oxidative stress .

Antimicrobial and Antitubercular Activity

The antimicrobial properties of indole derivatives, including activity against tuberculosis-causing bacteria, make them valuable in the development of new antibiotics. The structural features of “3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” could be optimized for enhanced antimicrobial efficacy .

Antidiabetic Activity

Indole derivatives have been studied for their potential to treat diabetes. They may exert effects on insulin secretion, glucose uptake, or other metabolic processes relevant to diabetes management. Research into the specific applications of this compound in diabetes treatment could uncover new therapeutic options .

Antimalarial Activity

Lastly, the antimalarial activity of indole derivatives has been documented. They may act by disrupting the life cycle of the malaria parasite or inhibiting enzymes essential for its survival. The unique structure of “3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” could provide a basis for the development of novel antimalarial drugs .

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3O/c18-13-4-2-1-3-10(13)8-22-9-20-15-12-7-11(19)5-6-14(12)21-16(15)17(22)23/h1-7,9,21H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAKWMNGTPUYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.